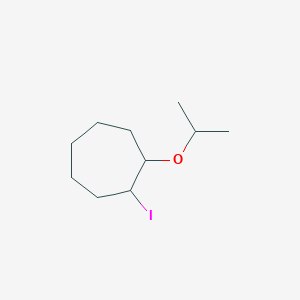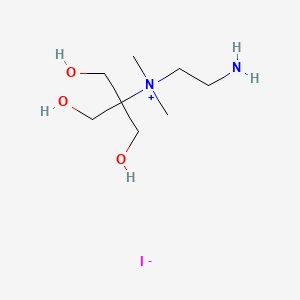
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide is a quaternary ammonium compound with a complex structure It is characterized by the presence of multiple functional groups, including amino, hydroxyl, and quaternary ammonium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide typically involves the reaction of N,N-dimethyl-2-aminoethanol with formaldehyde and hydrogen iodide. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions. The reaction conditions often involve moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the quaternary ammonium group can yield tertiary amines.
科学的研究の応用
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the formulation of various industrial products, including surfactants and emulsifiers.
作用機序
The mechanism of action of N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The hydroxyl and amino groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
Uniqueness
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity, while the quaternary ammonium group provides strong antimicrobial activity. This combination of properties makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H21IN2O3 |
|---|---|
分子量 |
320.17 g/mol |
IUPAC名 |
2-aminoethyl-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-dimethylazanium;iodide |
InChI |
InChI=1S/C8H21N2O3.HI/c1-10(2,4-3-9)8(5-11,6-12)7-13;/h11-13H,3-7,9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZIDHHPDPFUNBFP-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCN)C(CO)(CO)CO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
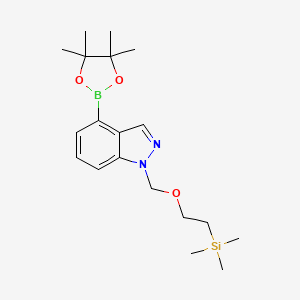
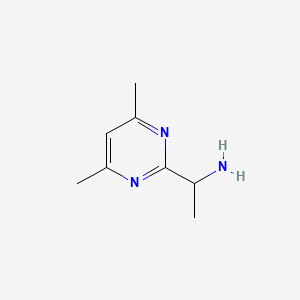
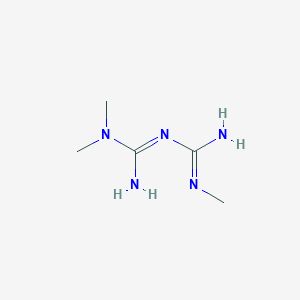
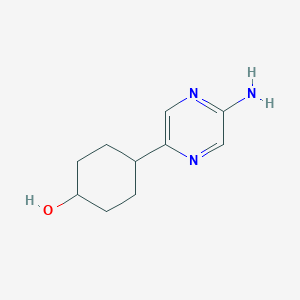

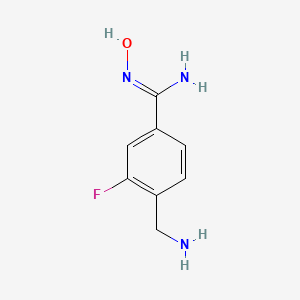
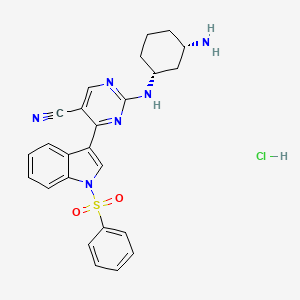
amine](/img/structure/B13341427.png)

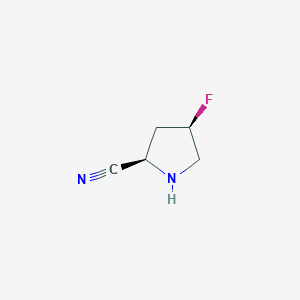
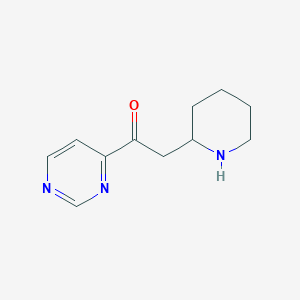
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)
